molecular formula C22H30N6O8S2 B12510913 (3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate

(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate

Cat. No.: B12510913
M. Wt: 570.6 g/mol
InChI Key: VHPOFDUCFKOUHV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate involves several steps. The starting materials typically include adenosine and methionine derivatives. The reaction conditions often require the use of solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and PBS (phosphate-buffered saline) at a pH of 7.2 . The compound is usually obtained as a crystalline solid with a melting point of 78°C . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate involves its role as a methyl donor. It donates methyl groups to various substrates in enzyme-catalyzed reactions. The molecular targets include DNA, proteins, and other biomolecules that undergo methylation. The pathways involved include those regulated by DNA methyltransferases and catechol O-methyltransferase .

Comparison with Similar Compounds

Similar compounds to 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate include:

    S-adenosylmethionine (SAM): Another methyl donor used in similar biochemical processes.

    Methylcobalamin: A form of vitamin B12 that also acts as a methyl donor.

    Tetrahydrofolate: Involved in the transfer of one-carbon units in various metabolic reactions.

The uniqueness of 5’-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5’-deoxy-Adenosine tosylate lies in its specific structure and its role in both methylation and medical applications .

Properties

IUPAC Name

(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPOFDUCFKOUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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